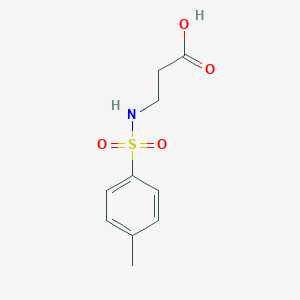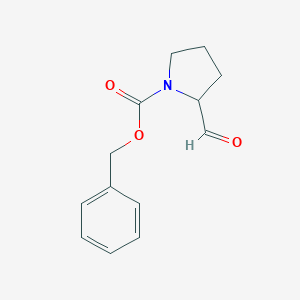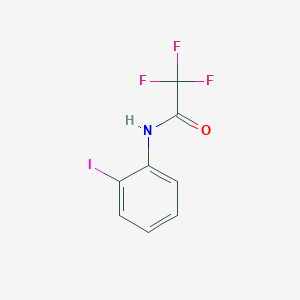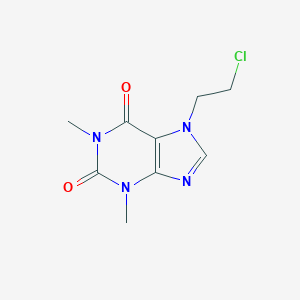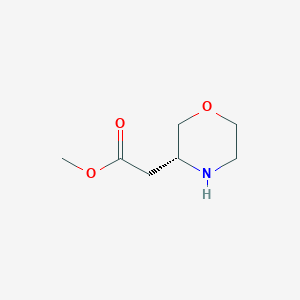![molecular formula C17H21NO2 B173043 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone CAS No. 197857-42-4](/img/structure/B173043.png)
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Mécanisme D'action
The mechanism of action of 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone involves the inhibition of BTK. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies and autoimmune diseases.
Effets Biochimiques Et Physiologiques
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit BTK activity, which leads to the suppression of B-cell proliferation and survival. This compound has also been found to induce apoptosis in B-cells, which is beneficial in the treatment of B-cell malignancies. In addition, it has been found to reduce the production of pro-inflammatory cytokines, which is beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone in lab experiments include its potent inhibition of BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone. One direction is to study its potential applications in the treatment of other diseases, such as lymphomas and rheumatoid arthritis. Another direction is to develop more potent and selective inhibitors of BTK based on the structure of this compound. Finally, more research is needed to understand the long-term effects and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone involves several steps. The first step is the reaction of 2-methyl-4-phenylfuran-3-carboxylic acid with tert-butylamine to produce 2-methyl-4-phenylfuran-3-carboxamide. This is followed by the reaction of the carboxamide with 2-bromoacetophenone to produce the final product, 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone.
Applications De Recherche Scientifique
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of BTK, which is a key enzyme involved in the development of B-cell malignancies and autoimmune diseases. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of these diseases.
Propriétés
Numéro CAS |
197857-42-4 |
|---|---|
Nom du produit |
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone |
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
1-[5-(tert-butylamino)-2-methyl-4-phenylfuran-3-yl]ethanone |
InChI |
InChI=1S/C17H21NO2/c1-11(19)14-12(2)20-16(18-17(3,4)5)15(14)13-9-7-6-8-10-13/h6-10,18H,1-5H3 |
Clé InChI |
ZMAGVCIUDHSFLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
SMILES canonique |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
Synonymes |
Ethanone, 1-[5-[(1,1-dimethylethyl)amino]-2-methyl-4-phenyl-3-furanyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
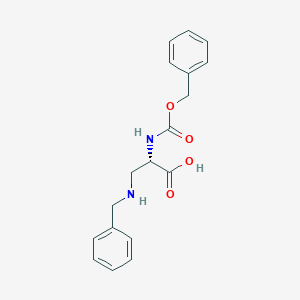
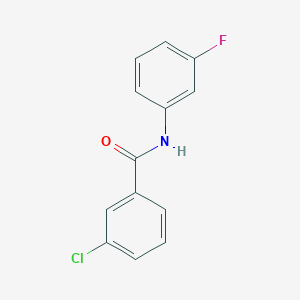
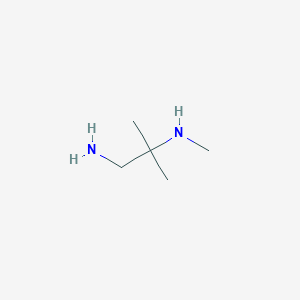
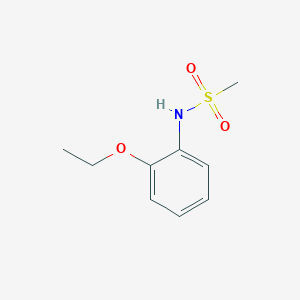
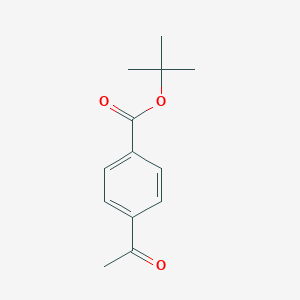
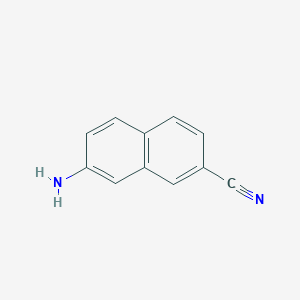
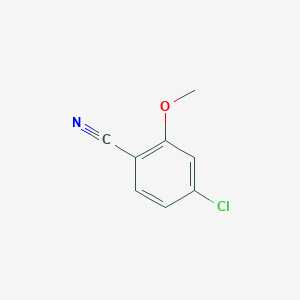
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
